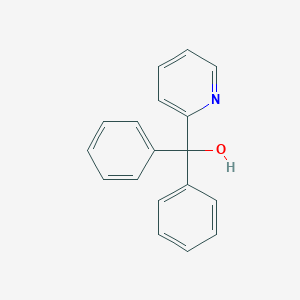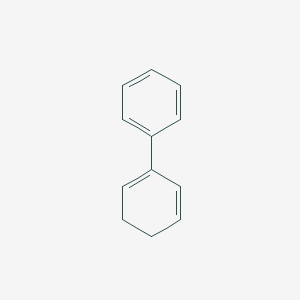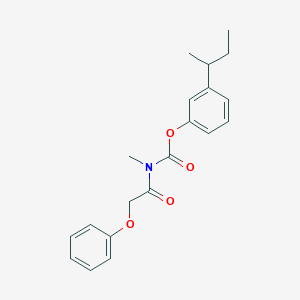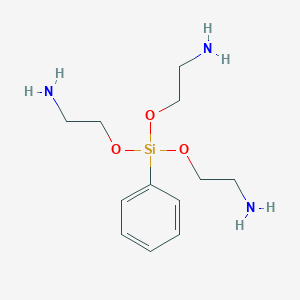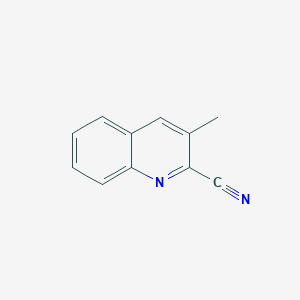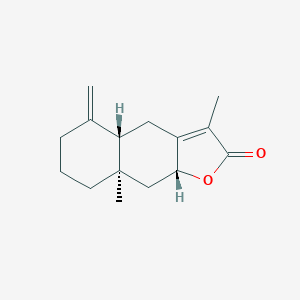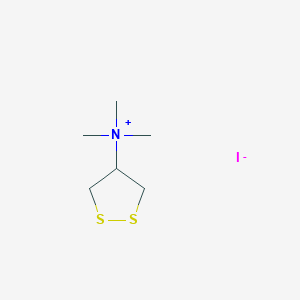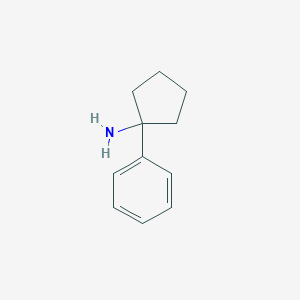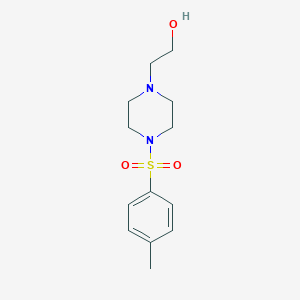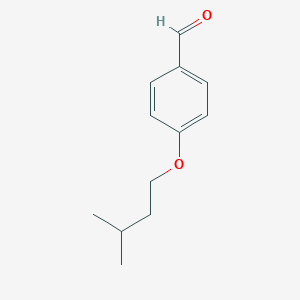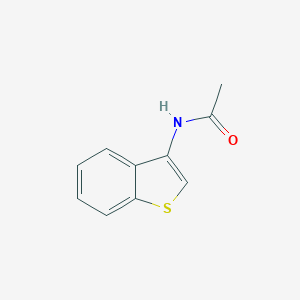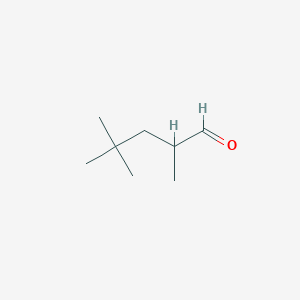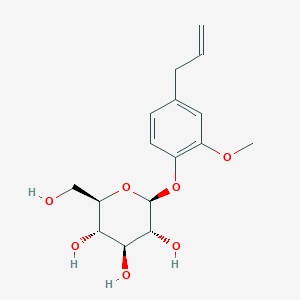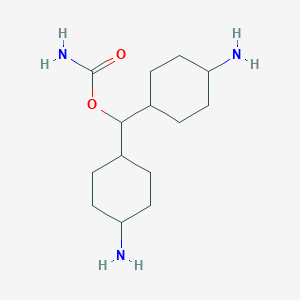![molecular formula C14H19N3O B103236 [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-28-7](/img/structure/B103236.png)
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of urea and has a unique chemical structure that makes it useful in different areas such as medicinal chemistry, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a diagnostic tool for certain diseases. Additionally, its use as a fluorescent material in materials science and its potential use in catalytic reactions are areas that warrant further investigation.
Conclusion
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it useful in medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and to determine its potential applications in different areas.
Métodos De Síntesis
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through various methods. One of the most common methods is the reaction between 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol and urea in the presence of a catalyst such as sulfuric acid. The reaction yields [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea as a white crystalline solid.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, it has been studied for its potential use as a fluorescent material.
Propiedades
Número CAS |
17014-28-7 |
|---|---|
Nombre del producto |
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea |
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
[(Z)-[(E)-4-(2,4,6-trimethylphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)16-17-14(15)18/h5-8H,1-4H3,(H3,15,17,18)/b6-5+,16-12- |
Clave InChI |
CRWGRNBALLGNTR-YMGYJMORSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=C/C(=N\NC(=O)N)/C)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
Sinónimos |
4-Mesityl-3-buten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



